Valsartan vs. Losartan, Telmisartan, Candesartan: Comparative AT1 Receptor Binding Affinity and Selectivity
Valsartan binds to the AT1 receptor with an inhibition constant (Ki) of 2.38 nM in rat aortic smooth muscle cell membranes [1]. This represents a high binding affinity. Crucially, valsartan demonstrates approximately 20,000- to 30,000-fold greater affinity for the AT1 receptor than for the AT2 receptor, a key selectivity metric that distinguishes it from other ARBs like losartan, which has a lower affinity (Ki ~ 19 nM) [2] and different pharmacokinetic properties.
| Evidence Dimension | AT1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 2.38 nM |
| Comparator Or Baseline | Losartan (Ki ~ 19 nM); Class Baseline (IC50 range for ARBs) |
| Quantified Difference | ~8-fold higher affinity vs. losartan |
| Conditions | [125I]-Angiotensin II competitive binding assay in rat aortic smooth muscle cell membranes |
Why This Matters
Higher binding affinity at the target receptor can translate to greater potency and potentially more sustained receptor blockade, influencing dose selection and therapeutic equivalence in both clinical and preclinical research settings.
- [1] Criscione L, et al. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype. Br J Pharmacol. 1993;110(2):761-71. PMID: 8242249. View Source
- [2] Burnier M. Angiotensin II type 1 receptor blockers. Circulation. 2001;103(6):904-12. doi:10.1161/01.CIR.103.6.904. View Source
